Cas no 750599-20-3 (2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide)

2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-甲基氨基-N-[2-(三氟甲基)苯基]乙酰胺
- 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(METHYLAMINO)-N-[2-(TRIFLUOROMETHYL)PHENYL]-ACETAMIDE
- 2-(Methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide
- HMS1759B20
- STK504254
- N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide
- Z46191239
- 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide, AldrichCPR
- 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide
- ALBB-007037
- SR-01000052946-1
- SR-01000052946
- EN300-35298
- AWFQIOMHGADMGU-UHFFFAOYSA-N
- MFCD06335063
- H24364
- AKOS000206318
- 2-methylamino-N-[2-(trifluoromethyl)phenyl]acetamide
- LS-02541
- 750599-20-3
- CHEMBL4914314
-
- MDL: MFCD06335063
- インチ: 1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16)
- InChIKey: AWFQIOMHGADMGU-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1N([H])C(C([H])([H])N([H])C([H])([H])[H])=O)(F)F
計算された属性
- せいみつぶんしりょう: 232.08234746Da
- どういたいしつりょう: 232.08234746Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 41.1
2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35298-1g |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
750599-20-3 | 90% | 1g |
$415.0 | 2023-09-03 | |
Enamine | EN300-35298-0.05g |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
750599-20-3 | 90% | 0.05g |
$97.0 | 2023-09-03 | |
Enamine | EN300-35298-0.1g |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
750599-20-3 | 90% | 0.1g |
$144.0 | 2023-09-03 | |
abcr | AB406386-1 g |
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide; . |
750599-20-3 | 1g |
€239.00 | 2023-06-17 | ||
Enamine | EN300-35298-0.5g |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
750599-20-3 | 90% | 0.5g |
$323.0 | 2023-09-03 | |
1PlusChem | 1P00J6JJ-100mg |
2-(METHYLAMINO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE |
750599-20-3 | 90% | 100mg |
$233.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742004-1g |
2-(Methylamino)-n-(2-(trifluoromethyl)phenyl)acetamide |
750599-20-3 | 98% | 1g |
¥1495.00 | 2024-07-28 | |
1PlusChem | 1P00J6JJ-250mg |
2-(METHYLAMINO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE |
750599-20-3 | 90% | 250mg |
$308.00 | 2024-04-21 | |
A2B Chem LLC | AI94143-1g |
2-(Methylamino)-n-[2-(trifluoromethyl)phenyl]acetamide |
750599-20-3 | >95% | 1g |
$439.00 | 2024-04-19 | |
A2B Chem LLC | AI94143-25g |
2-(Methylamino)-n-[2-(trifluoromethyl)phenyl]acetamide |
750599-20-3 | >95% | 25g |
$1863.00 | 2024-04-19 |
2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(methylamino)-N-2-(trifluoromethyl)phenylacetamideに関する追加情報
Introduction to 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide (CAS No. 750599-20-3)
2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide, identified by the Chemical Abstracts Service Number (CAS No.) 750599-20-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by its structural motif of a carbonyl group (C=O) bonded to a nitrogen atom, which is further substituted with various functional groups. The presence of a methylamino group at the 2-position and a trifluoromethyl group at the 2-position of the phenyl ring imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide can be represented as C10H12N2O2F3. The trifluoromethyl group (–CF₃) is a well-known pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This feature is particularly valuable in the design of small-molecule drugs, where optimizing these properties can significantly improve drug efficacy and bioavailability. The methylamino group (–CH₂NH₂) contributes to basicity and potential hydrogen bonding interactions, which are crucial for receptor binding and pharmacological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of amide derivatives, especially those incorporating fluorinated aromatic rings. The combination of a methylamino substituent with a trifluoromethylphenyl moiety in 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide suggests potential applications in modulating enzyme activity, receptor interactions, and signal transduction pathways. For instance, such compounds have been investigated for their role in inhibiting kinases, which are key targets in oncology research. The trifluoromethyl group's ability to enhance binding affinity has been leveraged in the development of kinase inhibitors that exhibit improved selectivity and potency.
One of the most compelling aspects of 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide is its versatility in serving as a building block for more complex drug candidates. Researchers have utilized similar structural motifs to develop molecules with therapeutic effects ranging from anti-inflammatory to antiviral applications. The presence of both electron-donating (methylamino) and electron-withdrawing (trifluoromethyl) groups allows for fine-tuning of physicochemical properties, enabling optimization for specific biological targets. This balance is critical in medicinal chemistry, where subtle structural modifications can lead to significant changes in pharmacokinetic profiles.
The synthesis of 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide typically involves multi-step organic reactions, often starting from commercially available precursors such as 2-trifluoromethylaniline and methylamine derivatives. The introduction of the amide bond requires careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These methodologies are essential for producing complex pharmaceutical intermediates like 750599-20-3 with high enantiopurity and minimal byproducts.
The pharmacological evaluation of 750599-20-3 has revealed intriguing properties that warrant further exploration. In vitro studies have demonstrated potential interactions with various biological targets, including enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. The trifluoromethyl group's influence on electronic properties has been shown to modulate ligand-receptor binding affinities, often leading to enhanced potency compared to non-fluorinated analogs. Such findings underscore the importance of fluorine-containing compounds in modern drug design.
Moreover, computational modeling and molecular dynamics simulations have played a crucial role in understanding the behavior of 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide at the molecular level. These studies provide insights into how structural features contribute to binding interactions with biological macromolecules. By predicting binding modes and optimizing key pharmacophoric elements, researchers can accelerate the development process toward novel therapeutic agents. The integration of experimental data with computational approaches offers a powerful strategy for rational drug design.
The therapeutic potential of 750599-20-3 extends beyond its direct pharmacological effects; it also serves as a scaffold for generating libraries of derivatives through structure-based drug design (SBDD). By systematically modifying substituents while maintaining core structural elements, scientists can explore new chemical spaces without losing inherent biological activity. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds with improved pharmacokinetic profiles.
In conclusion,750599-20-3, or (CAS No. 750599-20-3) stands out as a versatile intermediate with significant promise in pharmaceutical research. Its unique structural features—combining a methylamino group with a trifluoromethylphenyl moiety—make it an attractive candidate for further development into novel therapeutics. As advancements continue in synthetic chemistry and computational biology,(CAS No 75059920) will likely play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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